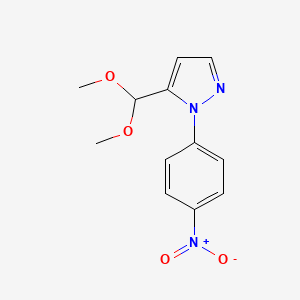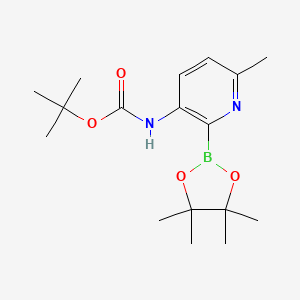
tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
Overview
Description
tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a boronic ester and a tert-butyl carbamate group. The presence of the boronic ester makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
It is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .
Mode of Action
It is known that the compound can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
Biochemical Pathways
Indazole derivatives, for which this compound is an intermediate, are known to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Result of Action
As an intermediate of 1h-indazole derivatives, it may contribute to the various biological activities associated with these derivatives .
Action Environment
It is known that the compound is a solid at 20°c and should be stored in a cool environment (0-10°C) .
Biochemical Analysis
Biochemical Properties
tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The boronic acid moiety of the compound can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition and protein interaction . These interactions are vital for the compound’s function in biochemical assays and drug development.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and other signaling proteins, thereby affecting downstream signaling cascades . Additionally, the compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins. These changes can lead to variations in cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors . These molecular interactions are crucial for the compound’s role in biochemical assays and therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design . Over time, the compound may undergo hydrolysis or other chemical transformations, which can affect its activity and efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades . Understanding these temporal dynamics is essential for optimizing the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and significant therapeutic effects . At higher doses, toxic or adverse effects can occur, including organ damage and metabolic disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at certain concentrations . These dosage-dependent effects are critical for determining the safe and effective use of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, which facilitate its breakdown and elimination from the body . Additionally, the boronic acid moiety can undergo oxidation and conjugation reactions, further influencing the compound’s metabolic fate . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its uptake and localization within specific cellular compartments . These interactions can affect the compound’s bioavailability and efficacy . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy . Understanding the subcellular distribution of the compound is essential for optimizing its use in biochemical assays and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be introduced through a borylation reaction. This involves the reaction of a suitable pyridine derivative with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the borylated pyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: The boronic ester group makes this compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Bases: Such as triethylamine for nucleophilic substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed from oxidation reactions.
Boranes: Formed from reduction reactions.
Scientific Research Applications
tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: Employed in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: Utilized in the development of new materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: Similar structure but with a phenyl ring instead of a pyridine ring.
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)carbamate: Contains an indazole ring instead of a pyridine ring.
Uniqueness
Structural Features: The presence of the pyridine ring and the specific substitution pattern make tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate unique compared to similar compounds.
Reactivity: The compound’s reactivity in cross-coupling reactions and its potential biological activities distinguish it from other boronic ester derivatives.
Properties
IUPAC Name |
tert-butyl N-[6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11-9-10-12(20-14(21)22-15(2,3)4)13(19-11)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTAPHBEFGWOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694472 | |
| Record name | tert-Butyl [6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-41-6 | |
| Record name | tert-Butyl [6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


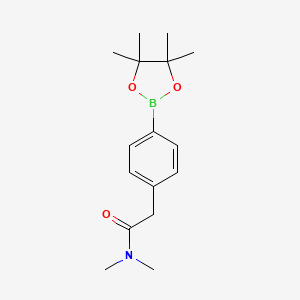
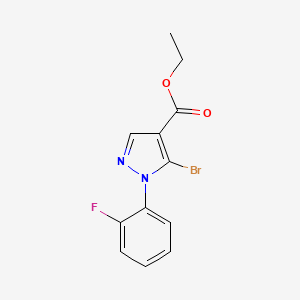
![(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B599162.png)
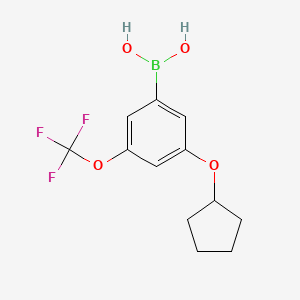
![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)
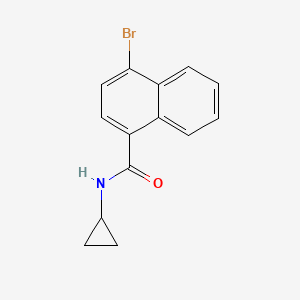
![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)
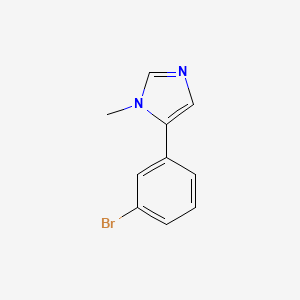
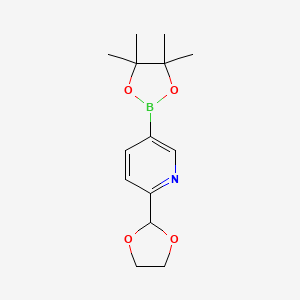
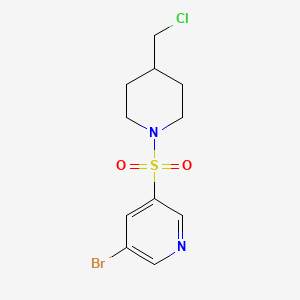
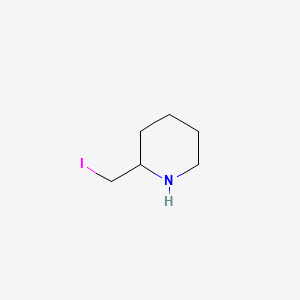
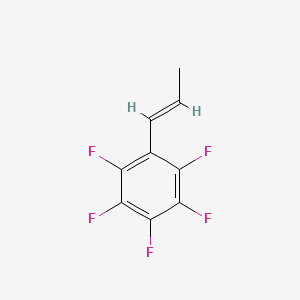
![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)
